4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
4-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-24-15-9-5-6-12(18(15)25-2)19-20-16(27-21-19)10-22-13-7-3-4-8-14(13)26-11-17(22)23/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPRWVIKAFCDTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CN3C(=O)COC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,3-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with cyanogen bromide to yield the 1,2,4-oxadiazole ring. The final step involves the condensation of the oxadiazole intermediate with 2H-benzo[b][1,4]oxazin-3(4H)-one under specific conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzoxazines exhibit significant anticancer properties. The oxadiazole ring in this compound may enhance its ability to interact with DNA or specific enzymes involved in cancer cell proliferation. Studies have shown that related compounds can induce apoptosis in various cancer cell lines .
Anti-inflammatory Properties
Compounds similar to 4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This mechanism could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Antimicrobial Effects
The broad-spectrum antimicrobial activity of benzoxazine derivatives has been documented. The unique structure of this compound may allow it to disrupt microbial cell membranes or interfere with metabolic pathways crucial for bacterial survival .
Pesticidal Properties
The compound's structural characteristics suggest potential use as a pesticide. Its ability to interact with specific biological pathways in pests could lead to effective pest control solutions without the extensive environmental impact associated with traditional pesticides .
Synthesis and Mechanism of Action
The synthesis typically involves multiple steps including the formation of the oxadiazole ring through cyclization reactions. The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors that modulate biological pathways leading to therapeutic effects .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cells using analogs of the compound. |
| Study B | Anti-inflammatory Effects | Showed reduced levels of TNF-alpha and IL-6 in in vitro models treated with related benzoxazine derivatives. |
| Study C | Antimicrobial Testing | Exhibited effective inhibition against Gram-positive and Gram-negative bacteria at low concentrations. |
These case studies highlight the versatility of this compound across different applications.
Mechanism of Action
The mechanism of action of 4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetone: Shares the dimethoxyphenyl group but lacks the oxadiazole and benzo[b][1,4]oxazinone rings.
Pinacol boronic esters: Used in organic synthesis but differ significantly in structure and reactivity.
Uniqueness
The uniqueness of 4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one lies in its combination of structural features, which confer distinct chemical and biological properties
Biological Activity
The compound 4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS Number: 1206990-13-7) is a complex organic molecule featuring an oxadiazole ring and a benzoxazinone core. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, including its antimicrobial and anticancer properties, alongside relevant research findings and case studies.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 381.388 g/mol. The structure includes multiple functional groups which are believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that derivatives of benzoxazine and oxadiazole compounds exhibit a wide range of biological activities:
- Antimicrobial Activity : Compounds with oxadiazole rings have demonstrated significant antibacterial effects against various pathogens, including resistant strains such as Staphylococcus aureus.
- Anticancer Properties : The presence of specific substituents in the oxadiazole moiety has been linked to enhanced cytotoxicity against cancer cell lines.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the oxadiazole ring interacts with specific enzymes or receptors, modulating their activity and leading to various biological effects. This interaction may influence gene transcription related to biofilm formation and cellular proliferation.
Antimicrobial Activity
A study evaluating the antimicrobial properties of similar oxadiazole derivatives revealed that these compounds exhibited potent bactericidal effects against Gram-positive bacteria. The mechanisms were attributed to structural features that enhance lipophilicity and facilitate cell membrane penetration .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial against Staphylococcus aureus | |
| 3-acetyl-1,3,4-oxadiazoline derivatives | Strong bactericidal effect |
Anticancer Activity
In vitro studies have shown that similar benzoxazine derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the benzoxazine moiety have been reported to inhibit cell growth effectively in A549 (lung cancer) and HepG2 (liver cancer) cell lines .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study synthesized several oxadiazole derivatives and tested their efficacy against MRSA strains. The results indicated that certain modifications in the oxadiazole structure significantly enhanced antibacterial activity compared to traditional antibiotics like ciprofloxacin .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various substituted benzoxazines on normal L929 cells and cancerous A549 cells. The findings suggested that while some compounds increased cell viability in normal cells, they effectively reduced viability in cancer cells at higher concentrations .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how can purity be ensured?
- Methodology :
- Synthesis : The compound’s 1,2,4-oxadiazole and benzoxazine moieties suggest multi-step synthesis. A plausible route involves:
Cyclization of 2,3-dimethoxybenzoic acid derivatives with hydroxylamine to form the oxadiazole ring.
Alkylation of the oxadiazole intermediate with a benzoxazinone precursor under basic conditions (e.g., K₂CO₃/DMF) .
Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm >95% purity. Mass spectrometry (ESI-MS) ensures molecular weight accuracy .
Q. How should researchers characterize its structural and electronic properties?
- Methodology :
- X-ray Crystallography : Resolve crystal structure to confirm substituent orientation and hydrogen bonding .
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density, HOMO-LUMO gaps, and electrostatic potential surfaces .
- Spectroscopy : IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹), while UV-Vis assesses π→π* transitions .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Receptor Binding : Screen for GABA-A receptor modulation (common in benzoxazine derivatives) using radioligand displacement assays .
- Antioxidant Activity : Use DPPH/ABTS radical scavenging assays (IC₅₀ values) with ascorbic acid as a positive control .
- Cytotoxicity : Test against HEK-293 or HeLa cells via MTT assay (48-hour exposure, 10–100 µM range) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodology :
- DoE (Design of Experiments) : Apply a factorial design to test variables:
| Factor | Range |
|---|---|
| Temperature | 60–100°C |
| Catalyst (e.g., DMAP) | 0–10 mol% |
| Reaction Time | 6–24 h |
| Analyze via ANOVA to identify significant factors . |
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to detect intermediate formation and optimize stepwise conditions .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare IC₅₀ values from independent studies, adjusting for assay variability (e.g., cell line differences, solvent effects).
- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., methoxy→ethoxy substitutions) to isolate pharmacophoric contributions .
- Dose-Response Validation : Replicate conflicting assays with standardized protocols (e.g., fixed incubation time, controlled DMSO concentration) .
Q. What computational strategies predict environmental fate or metabolic pathways?
- Methodology :
- Environmental Persistence : Use EPI Suite to estimate biodegradability (BIOWIN models) and bioaccumulation potential (log Kow) .
- Metabolite Prediction : Employ Schrödinger’s MetaSite to simulate Phase I/II metabolism (e.g., demethylation, glucuronidation) .
- Ecotoxicology : Apply QSAR models (ECOSAR) to predict acute toxicity to aquatic organisms .
Methodological Resources
Q. Which statistical models are appropriate for analyzing dose-response or kinetic data?
- Nonlinear Regression : Fit data to Hill equation (for receptor binding) or Michaelis-Menten models (for enzyme inhibition) using GraphPad Prism.
- Multivariate Analysis : PCA or PLS-DA to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
Q. How to design long-term stability studies under varying storage conditions?
- ICH Guidelines :
- Test accelerated stability (40°C/75% RH for 6 months) and real-time conditions (25°C/60% RH for 24 months).
- Monitor degradation via HPLC peak area reduction (>10% threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
